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Compound of Interest

Compound Name: 2-Methyl-4-phenyl-7-quinolinol
CAS No.: 92855-40-8
Cat. No.: B1530924
Get Quote
. J

Part 1: Executive Summary & Chemical Identity

2-Methyl-4-phenyl-7-quinolinol (CAS 92855-40-8) represents a critical scaffold in the
development of solvatochromic fluorescent probes and metallo-sensors.[1] Unlike its 8-hydroxy
iIsomer (oxine), which is a privileged ligand for metal chelation, the 7-hydroxy derivative exhibits
distinct excited-state proton transfer (ESIPT) capabilities and pH-dependent fluorescence,
making it invaluable for bio-imaging and ratiometric sensing applications.[1]

This guide provides a rigorous technical breakdown of its synthesis via the Combes pathway,
structural validation through NMR/MS/IR, and functional assessment for drug discovery and
material science applications.

Physicochemical Profile[1][2][3][4][5]
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Property Specification

IUPAC Name 2-Methyl-4-phenyl-7-quinolinol

CAS Number 92855-40-8

Molecular Formula C16H13NO

Molecular Weight 235.28 g/mol

Appearance Off-white to pale yellow crystalline solid

Soluble in DMSO, DMF, Methanol; Sparingly

Solubilit
y soluble in water

pKa (Calculated) ~9.5 (Phenolic OH), ~5.2 (Quinoline N)

Highly fluorescent in basic media (Phenolate
Fluorescence
form)

Part 2: Synthesis & Purification Protocol

The most robust route for accessing 2-methyl-4-phenyl-7-quinolinol is the Combes Quinoline
Synthesis.[1] This acid-catalyzed condensation between an aniline derivative and a ngcontent-
ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

-diketone offers high regioselectivity when optimized.

Reaction Pathway

The synthesis involves the condensation of 3-aminophenol with 1-phenyl-1,3-butanedione
(benzoylacetone).[1] The reaction proceeds through a Schiff base intermediate, followed by
cyclization and dehydration.[2]

Experimental Protocol

Reagents:
e 3-Aminophenol (1.0 eq)[1]

e Benzoylacetone (1.1 eq)[3]
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e p-Toluenesulfonic acid (pTsOH) or H2SOa4 (Catalytic amount)[1]
e Solvent: Toluene (for Dean-Stark) or Ethanol (for reflux)[1]
Step-by-Step Procedure:

o Condensation: In a round-bottom flask equipped with a Dean-Stark trap, dissolve 3-
aminophenol (10 mmol) and benzoylacetone (11 mmol) in Toluene (50 mL). Add a catalytic
amount of pTsOH.[1]

o Reflux: Heat the mixture to reflux (110°C) for 12-16 hours. Monitor water collection in the
trap to ensure reaction progression (dehydration step).

e Cyclization: If using H2SOa, the intermediate Schiff base is often isolated and then heated in
concentrated acid at 90°C for 2 hours to effect ring closure.[1] Note: The one-pot pTsOH
method is milder.[1]

o Work-up: Cool the reaction mixture. Neutralize with 10% NaHCOs solution. Extract with Ethyl
Acetate (3 x 30 mL).

e Purification:

[¢]

Wash the organic layer with brine and dry over anhydrous Na2S0a.[1]
o Concentrate under reduced pressure.[1]

o Recrystallization: Dissolve the crude solid in hot Ethanol. Allow to cool slowly. The 7-
hydroxy isomer typically crystallizes out, while the 5-hydroxy isomer (minor byproduct)
remains in the mother liquor.[1]

o Chromatography (Optional): If high purity (>99%) is required for fluorescence studies,
perform flash column chromatography (SiO2z, Hexane:EtOAc 7:3).

Part 3: Structural Characterization (The Core)

Accurate characterization relies on distinguishing the 2-methyl and 4-phenyl substituents and
confirming the position of the hydroxyl group.[1]
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Nuclear Magnetic Resonance (NMR) Analysis

Solvent: DMSO-des (Chosen to prevent hydroxyl proton exchange and improve solubility).[1]

AH NMR Assignment Table (400 MHz, DMSO-ds):
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Interpretation Logic:
e The singlet at ~7.25 ppm is diagnostic for the H-3 proton in 2,4-disubstituted quinolines.[1]

e The coupling pattern of H-5, H-6, and H-8 (d, dd, d) confirms the substitution on the
benzenoid ring. A 7-substituted quinoline leaves the 5, 6, and 8 positions open, creating an
AMX spin system.

Mass Spectrometry (MS)
e Method: ESI-MS (Positive Mode)[1]
e Observed Mass:

e Fragmentation:

o (Loss of H20, rare for phenols but possible if tautomerization occurs).

o ngcontent-ng-c1989010908=""_nghost-ng-c3017681703="" class="inline ng-star-
inserted">

(Loss of Phenyl group, -77 Da).

Infrared Spectroscopy (FT-IR)

e 3100 - 3400 cm~*: Broad O-H stretching (Intermolecular H-bonding).[1]
e 1620 cm~1: C=N stretching (Quinoline ring).[1][4]

e 1590, 1480 cm~1: Aromatic C=C skeletal vibrations.[1]

e 1250 cm~1: C-O stretching (Phenolic).[1]

Part 4: Functional Profiling & Applications
Fluorescence & Solvatochromism

The 7-quinolinol moiety acts as a photoacid.[1] In the excited state, the acidity of the phenolic
proton increases significantly (
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Neutral Form (Organic Solvents): Emits in the blue/violet region (~380-400 nm).[1]

Anionic Form (Basic Aqueous Media): Emits strongly in the green region (~500-520 nm).[1]

Application: This dual emission makes the compound an excellent ratiometric pH sensor.[1]

Metal lon Sensing

Unlike 8-hydroxyquinoline, which forms stable non-fluorescent (or weakly fluorescent)
complexes with many metals, 7-hydroxyquinoline derivatives often show fluorescence
enhancement upon binding specific ions like Zn?* or Mg?*.[1] The lack of a direct chelating
nitrogen adjacent to the hydroxyl group (as in the 8-isomer) changes the binding mode, often
requiring auxiliary ligands or specific stacking interactions.

Part 5: Visualization of Workflows
Diagram 1: Combes Synthesis Pathway
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Caption: The Combes synthesis pathway involves condensation followed by acid-mediated ring
closure.[1]

Diagram 2: Characterization Logic Flow
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Caption: Logic flow for validating the chemical structure using spectroscopic checkpoints.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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